molecular formula C8H11O4P B12707766 3,5-Dimethylphenyl phosphate CAS No. 39289-88-8

3,5-Dimethylphenyl phosphate

Cat. No.: B12707766
CAS No.: 39289-88-8
M. Wt: 202.14 g/mol
InChI Key: AFQJYYPIAZDTHT-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl phosphate is an organophosphate compound characterized by a phosphate ester group attached to a 3,5-dimethyl-substituted phenyl ring. This structure imparts unique physicochemical properties, such as enhanced lipophilicity due to the electron-donating methyl groups, which influence its reactivity and biological interactions. The compound has been studied in diverse contexts, including enzyme inhibition, polymer synthesis, and analytical chemistry . Its structural features, particularly the meta-substituted methyl groups, play a critical role in modulating interactions with biological targets and materials.

Properties

CAS No.

39289-88-8

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

(3,5-dimethylphenyl) dihydrogen phosphate

InChI

InChI=1S/C8H11O4P/c1-6-3-7(2)5-8(4-6)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

AFQJYYPIAZDTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OP(=O)(O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenyl phosphate can be synthesized through the esterification of 3,5-dimethylphenol with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the phosphate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethylphenyl phosphate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphate ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3,5-Dimethylphenyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethylphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 2: Properties of PAES Derivatives with Different Substituents

Polymer Type Substituent Hydroxide Conductivity (80°C) Alkaline Stability Reference
QPAES(x/y) 3,5-dimethylphenyl 39.9–49.8 mS cm⁻¹ High
Tris(2-ethylhexyl) phosphate 2-ethylhexyl ~30 mS cm⁻¹ (estimated) Moderate

Structural and Crystallographic Insights

Crystallographic studies of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide reveal two molecules per asymmetric unit, with methyl groups inducing steric hindrance that affects crystal packing. In contrast, nitro-substituted analogs exhibit altered lattice parameters due to stronger electron-withdrawing effects, underscoring the balance between steric and electronic factors in solid-state geometry .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3,5-dimethylphenyl phosphate derivatives?

  • Methodology : Synthesis often involves reacting 3,5-dimethylphenol with phosphorylating agents (e.g., POCl₃) under anhydrous conditions. Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. For derivatives like tris(3,5-dimethylphenyl) phosphate (T35DMPP), copper(II)-mediated reactions with auxiliary ligands (e.g., pyrazoles) can yield polynuclear complexes, as demonstrated in coordination chemistry studies .

Q. How can researchers assess the purity of T35DMPP in laboratory settings?

  • Methodology : Purity analysis relies on chromatographic techniques (e.g., GC-MS, HPLC) coupled with UV or mass spectrometry. Titration and UV spectroscopy are also used for reagent-grade validation, as outlined in standardized testing protocols for phosphate-containing compounds . For trace impurities, isotope-dilution techniques (e.g., deuterated analogs like T35DMPP-d₉) improve quantification accuracy .

Q. What analytical methods are suitable for detecting T35DMPP in environmental matrices?

  • Methodology : Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-Q-TOF/MS) is highly effective for screening T35DMPP in complex samples like food or biological tissues. This method provides high-resolution fragmentation patterns (e.g., m/z 410.1647 for T35DMPP) and minimizes matrix interference .

Advanced Research Questions

Q. How do structural variations in T35DMPP derivatives influence their stability and reactivity in catalytic systems?

  • Methodology : Comparative studies using X-ray crystallography and molecular dynamics (MD) simulations can reveal how substituents (e.g., methyl groups) affect steric hindrance and electronic properties. For example, T35DMPP-based ligands in palladium complexes show enhanced air sensitivity but improved catalytic activity in cross-coupling reactions, necessitating inert-atmosphere handling .

Q. What are the challenges in quantifying T35DMPP degradation products in environmental samples?

  • Methodology : Degradation pathways (e.g., hydrolysis or photolysis) require targeted LC-MS/MS methods with multiple reaction monitoring (MRM). Contradictions in data may arise from matrix effects or isomerization (e.g., ortho vs. para substituents), necessitating isotopic labeling or standard addition for validation .

Q. How does T35DMPP interact with enzymes like triose phosphate isomerase (TPI) in biochemical assays?

  • Methodology : Molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) simulations can model binding affinities and solvent-accessible surface areas (SASA). Experimental validation via enzyme inhibition assays (e.g., sulfonamide analogs) reveals competitive or allosteric modulation mechanisms .

Q. What strategies mitigate batch-to-batch variability in T35DMPP synthesis for reproducible research?

  • Methodology : Implementing quality-by-design (QbD) principles, such as controlled reaction stoichiometry and in-line Fourier-transform infrared (FTIR) monitoring, reduces variability. Batch consistency is validated through statistical process control (SPC) of NMR and HPLC data .

Methodological Notes

  • Contradictions in Data : Discrepancies in environmental detection limits (e.g., T35DMPP vs. tris(2-isopropylphenyl) phosphate) often stem from analytical sensitivity differences. Cross-validation with orthogonal methods (e.g., GC-MS and LC-MS/MS) is critical .
  • Safety Considerations : T35DMPP is hygroscopic and may degrade under prolonged storage. Store at 0–6°C in airtight containers, and avoid contact with oxidizers .

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